molecular formula C10H22O3Si B14484667 CID 78065048

CID 78065048

Cat. No.: B14484667
M. Wt: 218.36 g/mol
InChI Key: GAFFSNAWJBJRNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Diethoxymethyl)(3-methylbutoxy)silane is an organosilicon compound with the molecular formula C10H24O3Si. It is a versatile chemical used in various industrial and research applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

(Diethoxymethyl)(3-methylbutoxy)silane can be synthesized through the hydrosilylation reaction of vinyl ethers with hydrosilanes. This reaction typically requires a catalyst, such as platinum or rhodium complexes, to proceed efficiently. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of (Diethoxymethyl)(3-methylbutoxy)silane involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(Diethoxymethyl)(3-methylbutoxy)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can be reduced to form silanes with different substituents.

    Substitution: The ethoxy and butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Various silanes with different substituents.

    Substitution: Silanes with new functional groups replacing the ethoxy or butoxy groups.

Scientific Research Applications

(Diethoxymethyl)(3-methylbutoxy)silane is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (Diethoxymethyl)(3-methylbutoxy)silane involves its ability to undergo hydrosilylation reactions. The silicon-hydrogen bond in the compound is highly reactive and can add across multiple bonds, such as carbon-carbon double bonds, in the presence of a catalyst. This reactivity allows the compound to modify surfaces and create new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    Diethoxymethylsilane: Similar in structure but lacks the 3-methylbutoxy group.

    Dimethoxymethylsilane: Contains methoxy groups instead of ethoxy and butoxy groups.

    Triethoxysilane: Contains three ethoxy groups and is used in similar applications.

Uniqueness

(Diethoxymethyl)(3-methylbutoxy)silane is unique due to the presence of both ethoxy and 3-methylbutoxy groups, which provide it with distinct reactivity and solubility properties. This makes it particularly useful in applications where specific functional group interactions are required.

Properties

Molecular Formula

C10H22O3Si

Molecular Weight

218.36 g/mol

InChI

InChI=1S/C10H22O3Si/c1-5-11-10(12-6-2)14-13-8-7-9(3)4/h9-10H,5-8H2,1-4H3

InChI Key

GAFFSNAWJBJRNX-UHFFFAOYSA-N

Canonical SMILES

CCOC(OCC)[Si]OCCC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.